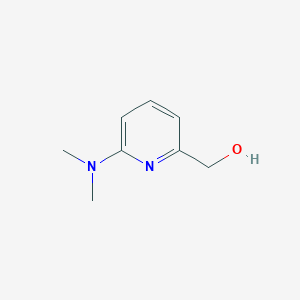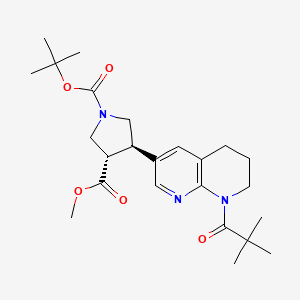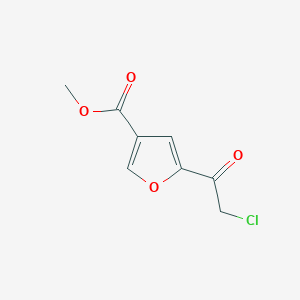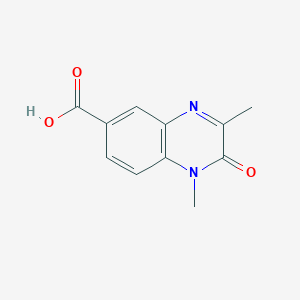![molecular formula C8H10N6O2 B1453294 [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1232770-90-9](/img/structure/B1453294.png)
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Descripción general
Descripción
“[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as (3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid .
Molecular Structure Analysis
The molecular weight of “[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is 154.17 . The structure of the compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a paste-like substance with a melting point of 186-192 °C .Aplicaciones Científicas De Investigación
Chemical Structure and Conformational Analysis : A study explored the molecular and crystal structures of certain crystalline forms related to the compound . The research focused on the conformational isomerism and interactions within the structure, providing valuable information for understanding its chemical behavior (Foces-Foces et al., 1996).
Chemotherapeutic Potential : Novel silver complexes based on ester derivatives of Bis(pyrazol-1-yl)acetic acids, which are related to the compound of interest, have been found to have significant in vitro antitumor activity. These compounds were particularly effective against human small-cell lung carcinoma cells (Pellei et al., 2023).
Organometallic Chemistry : The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes], where Bis(pyrazol-1-yl)acetic acid reacts with organotin derivatives, were explored. These derivatives showed certain cytotoxicities for Hela cells in vitro, indicating potential biomedical applications (Wen et al., 2005).
Coordination Chemistry : Studies have investigated the coordination architectures of lanthanum complexes using bifunctional 5-substituted tetrazolecarboxylate ligands. These complexes demonstrated ligand-centered luminescence, suggesting potential optical material applications (Shen et al., 2016).
Synthetic Chemistry : Research on the synthesis, characterization, and biological activity of various derivatives of 3,5-dimethyl-1H-pyrazole, which is structurally related to the compound of interest, has been conducted. These studies have contributed to the development of new synthetic methods and understanding of the chemical properties of these compounds (Amir & Kumar, 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBJXRLELCZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



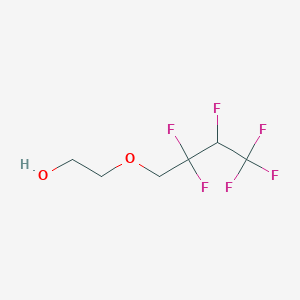

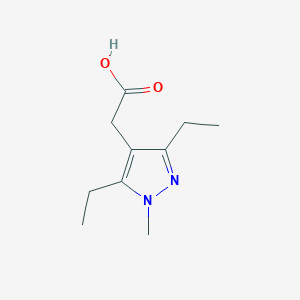
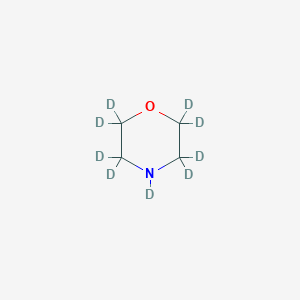
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
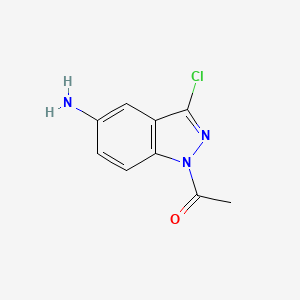

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
